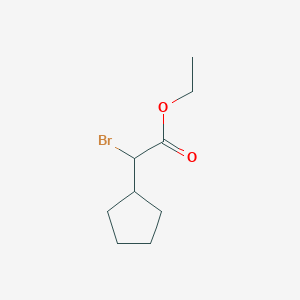

Ethyl 2-bromo-2-cyclopentylacetate

Beschreibung

Ethyl-2-Brom-2-cyclopentylacetat ist eine organische Verbindung mit der Summenformel C9H15BrO2. Es ist ein bromierter Ester, der eine Cyclopentylgruppe am Alpha-Kohlenstoffatom des Acetat-Molekülteils trägt. Diese Verbindung ist in der organischen Synthese aufgrund ihrer potenziellen Reaktivität und ihres Nutzens in verschiedenen chemischen Umwandlungen von Interesse.

Eigenschaften

Molekularformel |

C9H15BrO2 |

|---|---|

Molekulargewicht |

235.12 g/mol |

IUPAC-Name |

ethyl 2-bromo-2-cyclopentylacetate |

InChI |

InChI=1S/C9H15BrO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |

InChI-Schlüssel |

STUDWPIFXGYVRW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1CCCC1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ethyl-2-Brom-2-cyclopentylacetat kann durch Bromierung von Ethyl-2-cyclopentylacetat synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom (Br2) in Gegenwart eines geeigneten Lösungsmittels wie Tetrachlorkohlenstoff (CCl4) oder Dichlormethan (CH2Cl2). Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der Alpha-Position sicherzustellen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von Ethyl-2-Brom-2-cyclopentylacetat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-Brom-2-cyclopentylacetat durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu Ethyl-2-cyclopentylacetat reduziert werden.

Eliminierung: Unter basischen Bedingungen kann die Verbindung eine Eliminierungsreaktion eingehen, um Alkene zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Eliminierung: Starke Basen wie Kalium-tert-butoxid (KOtBu) in aprotischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Ethyl-2-cyclopentylacetaten.

Reduktion: Bildung von Ethyl-2-cyclopentylacetat.

Eliminierung: Bildung von Cyclopentyl-Ethylen-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Brom-2-cyclopentylacetat beinhaltet seine Reaktivität als Elektrophil aufgrund des Vorhandenseins des Bromatoms. Die Verbindung kann einen nucleophilen Angriff erfahren, der je nach Art des Nucleophils zur Bildung verschiedener Produkte führt. Die beteiligten molekularen Ziele und Pfade beziehen sich in erster Linie auf seine Rolle als synthetisches Zwischenprodukt in organischen Reaktionen.

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-2-cyclopentylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic reactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-Brom-2-cyclopentylacetat kann mit anderen bromierten Estern verglichen werden, wie z. B.:

Ethyl-2-Bromacetat: Fehlt die Cyclopentylgruppe, wodurch es weniger sterisch gehindert ist.

Ethyl-2-Brom-2-methylpropanoat: Enthält eine Methylgruppe anstelle einer Cyclopentylgruppe, was zu unterschiedlicher Reaktivität und sterischen Effekten führt.

Ethyl-2-Brom-2-phenylacetat: Besitzt eine Phenylgruppe, die Aromatizität einführt und die Reaktivität der Verbindung beeinflusst.

Biologische Aktivität

Ethyl 2-bromo-2-cyclopentylacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . It features a bromo substituent and an ester functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom may enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.

- Cytotoxic Effects : In vitro investigations have indicated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Some studies have explored the compound's ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition zones, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 25 |

Case Study 2: Anticancer Activity Assessment

In another study, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted.

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | Antimicrobial, cytotoxic | Potential for drug development | |

| Ethyl cyclopentylacetate | Minimal activity | Lacks bromine substituent | |

| Ethyl cyclopropylacetate | Moderate antimicrobial activity | Less potent than bromo derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.